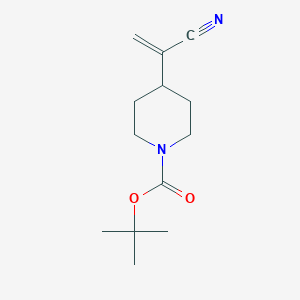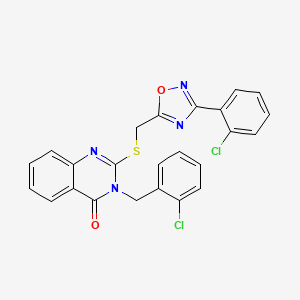![molecular formula C19H15N3OS2 B2672604 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one CAS No. 881561-86-0](/img/structure/B2672604.png)
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzimidazole . Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using extensive NMR analysis and ultimately X-ray crystallography . This has helped demonstrate both the regiochemistry and stereochemistry of the addition products .Chemical Reactions Analysis
The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts, has been discussed . This process involves derivatisation of the exocyclic 2-amino group .Scientific Research Applications
Anticancer Potential
- A study by Penthala et al. (2011) synthesized novel analogs of this compound and evaluated them for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Notably, one analog exhibited potent growth inhibition against melanoma and ovarian cancer cells, indicating these compounds as promising leads for antitumor agent development (Penthala, Reddy, & Crooks, 2011).
Supramolecular Structures
- Delgado et al. (2005) explored the supramolecular structures of four related compounds, revealing complex hydrogen-bonded dimers, chains, and sheets. This study highlights the importance of these compounds in the development of molecular materials with specific structural characteristics (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Microwave-Assisted Synthesis
- Kamila, Ankati, & Biehl (2011) reported on the microwave-assisted synthesis of novel functionalized derivatives, showcasing the versatility and efficiency of microwave irradiation in synthesizing such complex molecules (Kamila, Ankati, & Biehl, 2011).
Pharmacological Evaluation
- Mistry and Desai (2006) conducted a study that involved the synthesis of derivatives through microwave and conventional methods, followed by the evaluation of their antibacterial and antifungal activities. This research underscores the potential of these compounds in the development of new antimicrobial agents (Mistry & Desai, 2006).
Anti-inflammatory and Analgesic Activity
- Rajanarendar, Sanjeev, & Thirupathaiah (2020) synthesized a series of derivatives and evaluated them for their anti-inflammatory and analgesic activities. The findings from this study suggest the therapeutic potential of these compounds in treating inflammation and pain (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).
Mechanism of Action
properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2,4-dimethylphenyl)-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-7-8-15(12(2)9-11)22-18(23)16(25-19(22)24)10-17-20-13-5-3-4-6-14(13)21-17/h3-10,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGCUIXZYVQVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
![4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2672526.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)
![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)